2-(3'-(3,5-dimethylphenyl)-7-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(2-fluorophenyl)acetamide
Description
This compound features a spiro[indoline-3,2'-thiazolidin] core with two ketone groups (2,4'-dioxo), a 7-methylindoline moiety, a 3,5-dimethylphenyl substituent on the thiazolidin ring, and an N-(2-fluorophenyl)acetamide side chain. The 3,5-dimethylphenyl group may enhance lipophilicity and steric effects, while the 2-fluorophenyl acetamide could influence target binding via electronic modulation.
Properties
IUPAC Name |
2-[3-(3,5-dimethylphenyl)-7'-methyl-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]-N-(2-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24FN3O3S/c1-16-11-17(2)13-19(12-16)31-24(33)15-35-27(31)20-8-6-7-18(3)25(20)30(26(27)34)14-23(32)29-22-10-5-4-9-21(22)28/h4-13H,14-15H2,1-3H3,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWIYSKDMHLZFAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C3(C(=O)N2CC(=O)NC4=CC=CC=C4F)N(C(=O)CS3)C5=CC(=CC(=C5)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3'-(3,5-dimethylphenyl)-7-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(2-fluorophenyl)acetamide , with the molecular formula and a molecular weight of 489.57 g/mol, has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The structure of the compound features several functional groups that contribute to its biological activity:
- Indoline and Thiazolidine Rings : These heterocyclic structures are known for their diverse pharmacological effects.
- Fluorophenyl and Dimethylphenyl Substituents : These groups can enhance lipophilicity and bioactivity.
Biological Activity
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Key areas of investigation include:
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance:
- Mechanism : The compound may induce apoptosis in cancer cells through oxidative stress pathways. In vitro studies suggest that it can inhibit cell proliferation in various cancer cell lines.
- Case Study : A related compound demonstrated an EC50 value of 7.1 ± 0.6 μM against HCT116 cells, indicating a potent inhibitory effect on cell growth .
Anti-inflammatory Properties
Compounds derived from thiazolidine scaffolds have been reported to exhibit anti-inflammatory effects:
- Mechanism : The compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.
- Research Findings : In animal models, similar compounds have shown reduced levels of TNF-alpha and IL-6, suggesting potential therapeutic applications in inflammatory diseases.
Pharmacokinetics
Understanding the pharmacokinetics of the compound is crucial for evaluating its therapeutic potential:
- Absorption : The presence of lipophilic groups may enhance oral bioavailability.
- Metabolism : Preliminary studies indicate that cytochrome P450 enzymes may play a role in the metabolic activation or deactivation of the compound .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C27H24FN3O3S |
| Molecular Weight | 489.57 g/mol |
| CAS Number | 899743-57-8 |
| Anticancer EC50 | 7.1 ± 0.6 μM (HCT116 cells) |
| Anti-inflammatory Cytokine Inhibition | TNF-alpha, IL-6 (animal models) |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparisons
*Estimated based on structural analogy to ; †Calculated from formula.
Key Observations:
Substituent Effects on Activity: The 3,5-dimethylphenyl group in the target compound may confer greater metabolic stability compared to fluorinated analogs (e.g., ), as methyl groups reduce oxidative degradation. However, fluorinated derivatives (e.g., 3,4-difluorophenyl in ) likely exhibit stronger electronic effects, enhancing binding to polar enzyme pockets. In benzothiazole-spirothiazolidinone hybrids (), the benzothiazole moiety significantly enhanced anti-inflammatory and antibacterial activity, suggesting that heterocyclic substitutions on the thiazolidin ring are critical for potency.
Synthetic Feasibility: Spirooxindole-thiazolidin derivatives are typically synthesized via [3+2] cycloaddition or condensation reactions.
Physicochemical Properties :
- The target compound’s higher molecular weight (~513.6 vs. 483.5–489.6 in ) and methyl-rich structure suggest increased lipophilicity (logP >3), which may improve membrane permeability but reduce aqueous solubility. Fluorine atoms in analogs () could balance this by introducing polarity.
Research Findings and Trends
- Antimicrobial Activity: Compounds with spirothiazolidinone cores and electron-withdrawing groups (e.g., nitro, fluorine) show enhanced antibacterial effects, as seen in benzothiazole derivatives ().
- Anti-inflammatory Potential: Analogs with morpholinoethyl acetamide side chains () demonstrated improved solubility and bioavailability, suggesting that the N-(2-fluorophenyl)acetamide in the target compound could be further optimized for CNS penetration.
- Patent Landscape: Fluorinated spirothiazolidinones are prominent in recent patents (e.g., ), indicating industrial interest in this scaffold for kinase inhibition or anticancer applications.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing 2-(3'-(3,5-dimethylphenyl)-7-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(2-fluorophenyl)acetamide?
- Methodological Answer : A multi-step synthesis approach is typical for spiro[indoline-thiazolidine] derivatives. For example, analogous compounds are synthesized via cyclization reactions using NaIO₄ in THF/H₂O mixtures under ambient conditions, followed by purification via column chromatography . Key intermediates like spiro[indoline-3,2'-thiazolidine] cores can be functionalized using nucleophilic substitution or coupling reactions (e.g., acetamide formation via N-arylation with 2-fluorophenyl groups). Yield optimization often requires stoichiometric control of fluorinated reagents and inert atmospheres .
Q. Which spectroscopic and analytical techniques are critical for structural confirmation?
- Methodological Answer : Comprehensive characterization involves:
- NMR (¹H/¹³C) to confirm regiochemistry of substituents (e.g., distinguishing 3,5-dimethylphenyl vs. fluorophenyl groups).
- High-resolution mass spectrometry (HRMS) for molecular ion validation.
- IR spectroscopy to identify carbonyl (C=O) and amide (N-H) functional groups.
- Elemental analysis to verify purity (>95%) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in bioactivity data across different assay systems?
- Methodological Answer : Contradictions in bioactivity (e.g., IC₅₀ variability) may arise from assay conditions (pH, solvent polarity) or cellular models. To address this:
- Standardize assays using reference compounds (e.g., AZD8931 for kinase inhibition studies) .
- Employ dose-response curves with ≥3 biological replicates and statistical validation (e.g., ANOVA with Tukey’s post-hoc test) .
- Validate target engagement via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) .
Q. What experimental frameworks are suitable for evaluating environmental stability and degradation pathways?
- Methodological Answer : Follow the INCHEMBIOL project’s framework :
- Phase 1 : Determine physicochemical properties (logP, pKa) using shake-flask or HPLC methods.
- Phase 2 : Assess abiotic degradation (hydrolysis, photolysis) under controlled UV light and pH conditions.
- Phase 3 : Conduct biotic degradation studies with soil/water microbiota, monitoring metabolites via LC-MS/MS .
Q. How can structural modifications enhance selectivity in target binding?
- Methodological Answer : Structure-activity relationship (SAR) studies should focus on:
- Core modifications : Introduce electron-withdrawing groups (e.g., -CF₃) to the spiro-thiazolidine ring to enhance electrophilic reactivity .
- Side-chain optimization : Replace the 2-fluorophenyl acetamide with bulkier aryl groups (e.g., 4-trifluoromethylphenyl) to sterically hinder off-target interactions .
- Computational modeling : Use molecular docking (AutoDock Vina) to predict binding affinities to target proteins (e.g., kinases) .
Q. What statistical designs are optimal for pharmacological testing in heterogeneous biological systems?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
